
Relebactam
Übersicht
Beschreibung
Relebactam ist ein Beta-Lactamase-Inhibitor, der in Kombination mit Antibiotika verwendet wird, um deren Wirksamkeit zu verbessern. Es ist besonders wirksam gegen Beta-Lactamase-produzierende Bakterien, die gegenüber vielen Beta-Lactam-Antibiotika resistent sind. This compound wird häufig mit Imipenem und Cilastatin kombiniert, um komplizierte Harnwegsinfektionen, Pyelonephritis und komplizierte intraabdominale Infektionen bei Erwachsenen zu behandeln .
Vorbereitungsmethoden
Relebactam wird durch eine Reihe von chemischen Reaktionen synthetisiert, die die Bildung einer Diazabicyclooctan-Struktur beinhalten. Der Syntheseweg umfasst die Verwendung von Piperidin und anderen Reagenzien, um die endgültige Verbindung zu bilden. Industrielle Produktionsmethoden umfassen die Optimierung der Reaktionsbedingungen, um Verunreinigungen zu minimieren und die Ausbeute zu maximieren. Detaillierte Informationen zu den spezifischen Synthesewegen und Reaktionsbedingungen finden Sie in der Fachliteratur der Chemie .
Analyse Chemischer Reaktionen
Relebactam durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.
Reduktion: Es kann auch Reduktionsreaktionen eingehen, obwohl diese seltener sind.
Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Einbeziehung seiner Diazabicyclooctan-Struktur. Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Wasserstoffperoxid und Reduktionsmittel wie Natriumborhydrid. .
Wissenschaftliche Forschungsanwendungen
Relebactam hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Es wird verwendet, um die Mechanismen der Beta-Lactamase-Inhibition zu untersuchen und neue Beta-Lactamase-Inhibitoren zu entwickeln.
Biologie: this compound wird in mikrobiologischen Studien verwendet, um bakterielle Resistenzmechanismen zu verstehen.
Medizin: Es wird in der klinischen Forschung verwendet, um neue Behandlungen für bakterielle Infektionen zu entwickeln, insbesondere solche, die durch resistente Stämme verursacht werden.
Industrie: This compound wird in der pharmazeutischen Industrie verwendet, um Kombinationstherapien für bakterielle Infektionen zu entwickeln .
Wirkmechanismus
This compound wirkt, indem es Beta-Lactamase-Enzyme hemmt, die von Bakterien produziert werden, um Beta-Lactam-Antibiotika abzubauen. Es bindet nicht-kovalent an die Beta-Lactamase-Bindungsstelle und acyliert dann kovalent den Serinrest im aktiven Zentrum des Enzyms. Dies verhindert, dass das Enzym das Antibiotikum hydrolysiert, so dass das Antibiotikum seine bakterizide Wirkung entfalten kann. This compound ist gegen viele Arten von Beta-Lactamasen wirksam, darunter Enzyme der Ambler-Klasse A und der Ambler-Klasse C .
Wirkmechanismus
Relebactam works by inhibiting beta-lactamase enzymes, which are produced by bacteria to break down beta-lactam antibiotics. It binds non-covalently to the beta-lactamase binding site and then covalently acylates the serine residue in the active site of the enzyme. This prevents the enzyme from hydrolyzing the antibiotic, allowing the antibiotic to exert its bactericidal effect. This compound is effective against many types of beta-lactamases, including Ambler class A and Ambler class C enzymes .
Vergleich Mit ähnlichen Verbindungen
Relebactam ähnelt anderen Beta-Lactamase-Inhibitoren wie Avibactam, Vaborbactam und Durlobactam. Es besitzt einzigartige Eigenschaften, die es besonders effektiv in Kombination mit Imipenem und Cilastatin machen. Im Gegensatz zu einigen anderen Beta-Lactamase-Inhibitoren kann this compound nach der Deacylierung seinen fünfgliedrigen Ring wieder bilden, wodurch es an Zielenzyme wieder binden kann. Dies macht es zu einem potenten Inhibitor von Beta-Lactamasen und verstärkt die Wirksamkeit der Antibiotika, mit denen es kombiniert wird .
Referenzen
Biologische Aktivität
Relebactam is a novel β-lactamase inhibitor that has been developed to restore the efficacy of imipenem against resistant bacterial strains, particularly in the context of carbapenem-resistant infections. This article delves into the biological activity of this compound, focusing on its mechanisms, efficacy in clinical studies, and its potential as a therapeutic agent against multidrug-resistant pathogens.
This compound operates primarily by inhibiting β-lactamases, specifically those belonging to Ambler classes A and C. These enzymes are responsible for the hydrolysis of β-lactam antibiotics, rendering them ineffective against certain bacterial strains. By inhibiting these enzymes, this compound restores the antibacterial activity of imipenem against resistant organisms, including:
- Extended-Spectrum β-Lactamases (ESBLs)
- Klebsiella pneumoniae Carbapenemases (KPCs)
- AmpC β-Lactamases
This mechanism is crucial as it allows for the treatment of infections caused by bacteria that have developed resistance through various means, including increased production of β-lactamases and loss of porin channels that facilitate antibiotic entry into bacterial cells .
In Vitro Antibacterial Activity
Numerous studies have evaluated the in vitro activity of imipenem/relebactam (IMR) against various resistant strains. A notable study conducted in Japan assessed 61 imipenem-nonsusceptible strains and found:
Bacterial Strain | MIC 50/90 (μg/mL) | MIC Range (μg/mL) |
---|---|---|
Enterobacter cloacae | Not determined | 0.25 |
Klebsiella aerogenes | 0.5/1 | 0.5 to 1 |
Serratia marcescens | Not determined | 1 to 2 |
Pseudomonas aeruginosa | 2/128 | 0.25 to >128 |
The results indicated that IMR's antibacterial activity was comparable to amikacin and superior to many other reference drugs, suggesting its potential as a treatment option for carbapenem-resistant infections .
Clinical Efficacy
This compound's efficacy has been demonstrated in several clinical trials:
- Phase 2 Trial : A randomized double-blind study compared imipenem/cilastatin with and without this compound in patients with complicated urinary tract infections (cUTIs). The study found that both doses of this compound (125 mg and 250 mg) were non-inferior to imipenem/cilastatin alone, with favorable microbiological response rates of 95.5% for the higher dose .
-
Phase 3 Trial : The RESTORE-IMI 2 trial evaluated IMR against piperacillin/tazobactam in patients with hospital-acquired or ventilator-associated bacterial pneumonia (HABP/VABP). The results showed that IMR was non-inferior to piperacillin/tazobactam regarding all-cause mortality at day 28 and clinical response rates .
Treatment Group Day 28 Mortality (%) Clinical Response (%) Imipenem/cilastatin/relebactam 15.9 61.0 Piperacillin/tazobactam 21.3 55.8
This trial involved a diverse patient population across multiple sites, reinforcing the robustness of the findings.
Safety Profile
This compound has shown a favorable safety profile across clinical studies. Common treatment-emergent adverse events included gastrointestinal symptoms such as diarrhea and nausea, occurring at rates between 1% and 4% across different treatment groups . Serious adverse events were reported but did not significantly differ between IMR and comparator groups.
Eigenschaften
IUPAC Name |
[(2S,5R)-7-oxo-2-(piperidin-4-ylcarbamoyl)-1,6-diazabicyclo[3.2.1]octan-6-yl] hydrogen sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O6S/c17-11(14-8-3-5-13-6-4-8)10-2-1-9-7-15(10)12(18)16(9)22-23(19,20)21/h8-10,13H,1-7H2,(H,14,17)(H,19,20,21)/t9-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOBCLHAZXOKDQ-ZJUUUORDSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N2CC1N(C2=O)OS(=O)(=O)O)C(=O)NC3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N2C[C@@H]1N(C2=O)OS(=O)(=O)O)C(=O)NC3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Relebactam is a beta-lactamase inhibitor known to inhibit many types of beta-lactamases including Ambler class A and Ambler class C enzymes, helping to prevent [imipenem] from degrading in the body. Similar to the structurally-related [avibactam], first, relebactam binds non-covalently to a beta-lactamase binding site, then, it covalently acylates the serine residue in the active site of the enzyme. In contrast to some other beta-lactamase inhibitors, once relebactam de-acylates from the active site, it can reform it's 5 membered ring and is capable of rebinding to target enzymes. | |
Record name | Relebactam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12377 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1174018-99-5 | |
Record name | Relebactam | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1174018-99-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Relebactam [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1174018995 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Relebactam | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12377 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | RELEBACTAM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1OQF7TT3PF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.